Bienvenue dans la boutique en ligne BenchChem!

Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Lead optimization Ligand efficiency Fragment-based drug design

Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (commonly supplied as the hydrochloride salt, CAS 2208780-43-0) is a heterocyclic building block featuring a rigid spiro[5.5]undecane core with two differentially addressable nitrogen atoms. The N3 position is protected as a methyl carbamate, while the N9 position remains a free secondary amine (or its HCl salt), enabling selective downstream functionalization.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
Cat. No. B7968832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCOC(=O)N1CCC2(CCNCC2)CC1
InChIInChI=1S/C11H20N2O2/c1-15-10(14)13-8-4-11(5-9-13)2-6-12-7-3-11/h12H,2-9H2,1H3
InChIKeyLGVWUDVZXPVUMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate – Procurement-Grade Spirocyclic Diamine Building Block Overview


Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (commonly supplied as the hydrochloride salt, CAS 2208780-43-0) is a heterocyclic building block featuring a rigid spiro[5.5]undecane core with two differentially addressable nitrogen atoms . The N3 position is protected as a methyl carbamate, while the N9 position remains a free secondary amine (or its HCl salt), enabling selective downstream functionalization . This scaffold belongs to the 3,9-diazaspiro[5.5]undecane family, which has been validated as a privileged framework across multiple target classes including GABAₐ receptors, CCR5, dopamine D₃ receptors, and bradykinin B₁ receptors [1].

Why Generic Substitution of Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate Fails – Protecting Group Orthogonality and Physicochemical Consequences


The N3 and N9 nitrogen atoms in the 3,9-diazaspiro[5.5]undecane core are chemically distinct, and the choice of N3 protecting group fundamentally determines the synthetic sequence, intermediate stability, and physicochemical profile of downstream products [1]. The methyl carbamate protecting group in the target compound is stable under acidic conditions that cleave the widely used Boc analog (tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate), yet can be removed under orthogonal basic or nucleophilic conditions, enabling sequential deprotection strategies that are impossible with the Boc variant alone [2]. Furthermore, the methyl carbamate imparts a measurably lower molecular weight, smaller polar surface area, and reduced lipophilicity compared to the tert-butyl carbamate analog, which directly affects compound permeability and solubility profiles during lead optimization [3]. Consequently, even closely related N3-protected analogs are not interchangeable in multi-step synthetic routes or when specific ADME properties are targeted.

Product-Specific Quantitative Evidence Guide for Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate


Reduced Molecular Weight and Improved Ligand Efficiency Metrics vs. tert-Butyl Carbamate Analog

When used as a capping group or intermediate for library synthesis, the methyl carbamate protecting group contributes substantially lower molecular weight than the tert-butyl carbamate (Boc) analog. Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (free base MW = 212.29) is 42.08 Da lighter than tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (MW = 254.37) [1]. This difference represents a ~17% reduction in protecting group mass, which is critical for maintaining ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics during fragment-to-lead campaigns.

Lead optimization Ligand efficiency Fragment-based drug design

Lower Lipophilicity (LogP) and Polar Surface Area for Favorable CNS Drug-Likeness vs. Boc Analog

The methyl carbamate ester confers a measurably lower computed LogP and smaller topological polar surface area (TPSA) compared to the tert-butyl carbamate analog. Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride has a computed LogP of 1.64 and TPSA of 41.57 Ų , versus XLogP3-AA = 1.8 and TPSA = 58.6 Ų for tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate [1]. Both parameters fall within the ranges associated with favorable CNS penetration (LogP 1–3, TPSA < 90 Ų), but the methyl ester provides a measurable advantage for CNS-targeted programs where minimizing lipophilicity is correlated with reduced promiscuity and metabolic clearance.

CNS drug design Physicochemical property optimization Blood-brain barrier permeability

Absence of Rotatable Bonds in the Methyl Carbamate – Conformational Rigidity Advantage for Receptor Binding

The methyl carbamate protecting group introduces zero additional rotatable bonds beyond the spirocyclic core, whereas the tert-butyl carbamate analog contains three rotatable bonds [1]. This conformational restriction pre-organizes the molecule for receptor binding, reducing the entropic penalty upon target engagement. In the context of the 3,9-diazaspiro[5.5]undecane scaffold, where the spirocyclic core already provides substantial rigidity, the methyl carbamate preserves this advantage, while the Boc group introduces conformational flexibility through rotation of the tert-butyl group and the carbamate C–O bonds.

Conformational restriction Entropic benefit Receptor-ligand interactions

Divergent Chemical Reactivity – Methyl Carbamate Stability Under Acidic Conditions Where Boc Is Labile

A comparative study of N-Boc versus N-methyl carbamate reactivity demonstrated that replacing a methyl carbamate with a Boc group on a structurally related scaffold enabled a one-pot decarboxylation/alkylation/cyclisation cascade that did not occur with the methyl carbamate [1]. Specifically, substrate 26 (bearing a Boc group) underwent sequential nucleophilic addition of the carbamate oxygen with concomitant loss of the tert-butyl group, affording a spirocyclic carbamate (compound 28) in 61% global yield. In contrast, the methyl carbamate analog (compound 21) was inert under these conditions. This differential reactivity establishes that the methyl carbamate is compatible with synthetic sequences involving acidic reagents or Lewis acids that would prematurely deprotect a Boc group, while the Boc group can be exploited for tandem deprotection–cyclisation strategies.

Orthogonal protection Multi-step synthesis Differential deprotection

Best Research and Industrial Application Scenarios for Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate


CNS-Penetrant Lead Optimization Requiring Minimal Lipophilicity and Low TPSA

Programs targeting CNS receptors (e.g., GABAₐR, dopamine D₃R, or nicotinic acetylcholine receptors) where the spirocyclic core has proven privileged can directly incorporate this methyl carbamate intermediate. Its LogP of 1.64 and TPSA of 41.57 Ų place it within the favorable CNS drug-likeness space, and the 29% lower TPSA relative to the Boc analog [1] reduces the risk of exceeding empirical BBB permeability thresholds when elaborated into final compounds. The scaffold has been validated in GABAₐR antagonist programs showing immunomodulatory effects [2].

Sequential Orthogonal Protection Strategies in Multi-Step Heterocycle Synthesis

For synthetic routes requiring a base-stable, acid-stable protecting group at N3 that survives conditions incompatible with Boc (e.g., TFA-mediated deprotection at other positions, Lewis acid catalysis, or acidic cyclisation conditions), the methyl carbamate provides orthogonal stability. The demonstrated reactivity divergence—where a Boc analog underwent tandem deprotection–cyclisation in 61% yield while the methyl carbamate remained inert under identical conditions [3]—validates its use in synthetic schemes requiring chemoselective protecting group manipulation.

Fragment-Based Drug Design Leveraging Full Conformational Rigidity

The zero rotatable bonds in the methyl carbamate protecting group preserve the inherent rigidity of the spiro[5.5]undecane core , making this intermediate ideal for fragment-based screening libraries where low molecular weight (free base MW = 212.29) and minimal conformational entropy maximize the information content of binding data. By contrast, the Boc analog introduces three additional rotatable bonds that increase conformational sampling and complicate SAR interpretation [1].

Scalable Synthesis of Diazaspiro-Derived Clinical Candidates via Patent-Adaptable Routes

A 2007 Chinese patent (CN101255159A) has established a scalable synthetic pathway for 3,9-diazaspiro[5.5]undecane derivatives adaptable to methyl ester production [4]. Combined with the commercial availability of the HCl salt at 98% purity from multiple suppliers , this intermediate is positioned for process chemistry scale-up in support of preclinical and early clinical development of diazaspiro-containing drug candidates.

Quote Request

Request a Quote for Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.